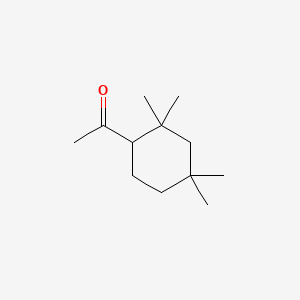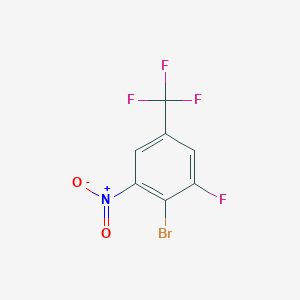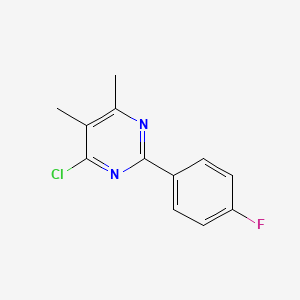
4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and two methyl groups at the 5th and 6th positions of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another approach involves the Buchwald-Hartwig amination, where an amine is introduced at the pyrimidine C2 position via palladium-catalyzed arylamination
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve the use of solvents like ethanol, toluene, or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-fluorophenyl isocyanate: This compound shares the chloro and fluorophenyl groups but differs in its functional groups and reactivity.
4-Chloro-2-fluorobenzenemethanol: This compound has a similar aromatic structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClFN2 |
|---|---|
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
4-chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2/c1-7-8(2)15-12(16-11(7)13)9-3-5-10(14)6-4-9/h3-6H,1-2H3 |
InChI-Schlüssel |
JTRACRZHOAWNJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
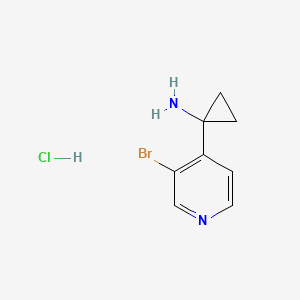
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
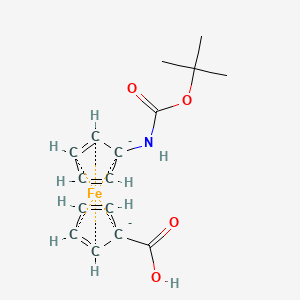
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
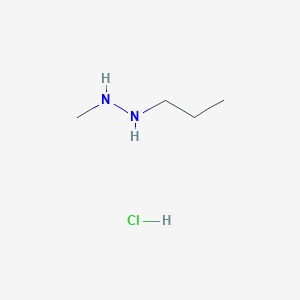
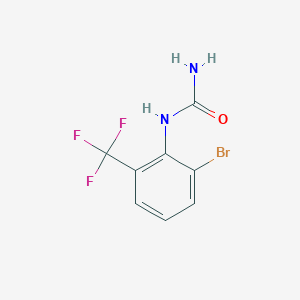
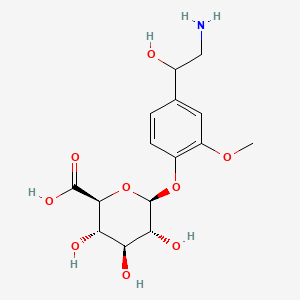
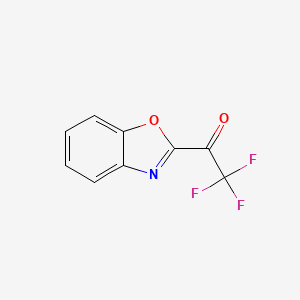
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
